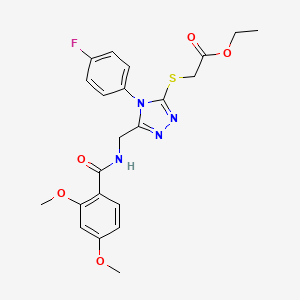

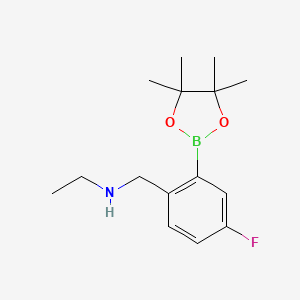

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

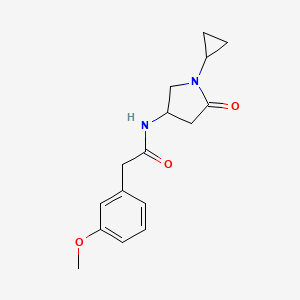

“N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide” is a chemical compound likely containing a quinoline structure, which is a type of heterocyclic aromatic organic compound. Quinolines are known to have various biological activities and are part of several therapeutic drugs .

Synthesis Analysis

While specific synthesis information for “N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide” was not found, there are related compounds such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol that have been synthesized for potential antimycobacterial agents .

Applications De Recherche Scientifique

Imaging Sigma-2 Receptor Status of Solid Tumors

A series of fluorine-containing benzamide analogs were synthesized for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. These compounds, including N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide analogs, demonstrated high tumor uptake and are considered potential agents for imaging the sigma2 receptor status, crucial for understanding tumor proliferation and viability (Tu et al., 2007).

Directed C-H Olefination for Synthetic Efficiency

Research on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, a category to which N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide belongs, has demonstrated a mild, efficient, and versatile method for the directed C-H bond activation. This process, leveraging the N-O bond as an internal oxidant, showcases the compound's utility in facilitating selective formation of valuable chemical structures, highlighting its importance in synthetic organic chemistry (Rakshit et al., 2011).

Metabolite Identification and Transporter-Mediated Excretion

A study on the metabolites of a structurally related compound, YM758, revealed insights into the transporter-mediated renal and hepatic excretion of these metabolites. Such research underscores the significance of understanding how modifications to the benzamide structure, such as those in N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide, influence the pharmacokinetic properties and potential therapeutic applications of these compounds (Umehara et al., 2009).

Antitumor Activity of Quinolinone Derivatives

Investigations into 2-phenylquinolin-4-ones, a class related to N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide, have led to the development of new anticancer drug candidates. These studies have revealed potent inhibitory activity against tumor cell lines, with mechanisms suggesting effects on tyrosine autophosphorylation of receptors. Such findings highlight the therapeutic potential of these compounds in cancer treatment (Chou et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, have been synthesized and evaluated for their antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds interact with their targets to exert antimicrobial and antitubercular effects .

Biochemical Pathways

Related compounds have been shown to have antimycobacterial activities, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Propriétés

IUPAC Name |

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-22-13-4-2-3-11(9-13)17(21)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLCYCDSMNZVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)

![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)